molecular formula C5H8N2O B12979417 Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile CAS No. 1366578-20-2

Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile

Cat. No.: B12979417
CAS No.: 1366578-20-2
M. Wt: 112.13 g/mol
InChI Key: JNHRIRHWRWHOKI-WHFBIAKZSA-N
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Description

Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in applications requiring precise chiral interactions.

Properties

CAS No.

1366578-20-2

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile

InChI

InChI=1S/C5H8N2O/c6-1-4-2-7-3-5(4)8/h4-5,7-8H,2-3H2/t4-,5-/m0/s1

InChI Key

JNHRIRHWRWHOKI-WHFBIAKZSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)O)C#N

Canonical SMILES

C1C(C(CN1)O)C#N

Origin of Product

United States

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